Cefmatilen

描述

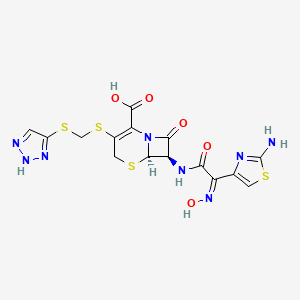

structure in first source

属性

CAS 编号 |

140128-74-1 |

|---|---|

分子式 |

C15H14N8O5S4 |

分子量 |

514.6 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1 |

InChI 键 |

UEQVTKSAEXANEZ-YCRCPZNHSA-N |

手性 SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |

规范 SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid cefmatilen prop-INN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefmatilen on Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefmatilen is a cephalosporin antibiotic that, like other members of the β-lactam class, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary targets of this action are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. This guide provides a detailed overview of the mechanism of action of this compound on PBPs, outlines the experimental protocols used to characterize this interaction, and presents a framework for understanding its quantitative binding affinities.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a third-generation cephalosporin characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is rooted in its ability to covalently bind to the active site of PBPs.[1]

PBPs are a diverse group of enzymes, classified as transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[2] This rigid peptidoglycan layer is essential for maintaining the osmotic stability and shape of the bacterial cell. Inhibition of PBP activity compromises the structural integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis.[2]

Mechanism of Action: this compound's Interaction with PBPs

The fundamental mechanism of action of this compound involves the acylation of the serine residue within the active site of the PBP. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP, allowing it to fit into the enzyme's active site.[3] This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This effectively inactivates the PBP, preventing it from carrying out its function in cell wall synthesis.[3] The result is a weakened cell wall that can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[2]

The specific PBPs targeted and the affinity of this compound for these proteins can vary between different bacterial species, which in turn influences its spectrum of antibacterial activity.

Quantitative Analysis of this compound-PBP Interaction

The affinity of this compound for various PBPs is a critical determinant of its antibacterial potency. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be presented and include comparative data for other relevant cephalosporins for context.

Table 1: PBP Binding Affinity (IC50, µg/mL) of Cephalosporins in Escherichia coli

| PBP Target | This compound | Cefixime[4] | Cefuroxime[4] |

| PBP 1a/1b | Data not available | >100 | >100 |

| PBP 2 | Data not available | >100 | >100 |

| PBP 3 | Data not available | 0.25 | 0.5 |

Table 2: PBP Binding Affinity (IC50, µg/mL) of Cephalosporins in Staphylococcus aureus

| PBP Target | This compound | Ceftaroline[5] | Ceftriaxone[5] |

| PBP 1 | Data not available | ≤0.015 | 0.03 |

| PBP 2 | Data not available | 0.06 | 0.5 |

| PBP 3 | Data not available | 0.06 | 0.25 |

| PBP 4 | Data not available | 1 | 32 |

| PBP 2a (MRSA) | Data not available | 0.12 | >64 |

Disclaimer: The IC50 values for Cefixime, Cefuroxime, Ceftaroline, and Ceftriaxone are provided for illustrative purposes to demonstrate the typical range of binding affinities for cephalosporins against key PBPs. These values should not be considered representative of this compound's specific binding profile.

Experimental Protocols for PBP Binding Assays

The determination of a cephalosporin's binding affinity for specific PBPs is crucial for its development. The following are detailed methodologies for key experiments used in this characterization.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative

This is a widely used method to determine the IC50 of an unlabeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin, such as BOCILLIN™ FL, for binding to PBPs.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Bacterial Membranes:

-

Grow a logarithmic phase culture of the target bacterium.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet and lyse the cells using a standard method such as sonication or French press.

-

Isolate the membrane fraction by ultracentrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with serial dilutions of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to each tube and incubate for a further period (e.g., 10-15 minutes) to label the PBPs not bound by this compound.

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

-

Analysis:

-

Separate the labeled PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent signal.

-

Radiolabeled Penicillin Competition Assay

This is a traditional and highly sensitive method for determining PBP binding affinities.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Bacterial Membranes: This is performed as described in section 4.1.1.

-

Competition Assay:

-

Incubate a fixed amount of the membrane preparation with serial dilutions of this compound.

-

Add a fixed concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) and incubate to allow binding to the available PBPs.

-

Stop the reaction and prepare the samples for SDS-PAGE.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Treat the gel with a scintillant to enhance the radioactive signal (fluorography).

-

Expose the gel to X-ray film.

-

Develop the film and quantify the density of the PBP bands.

-

Calculate the IC50 as described in section 4.1.3.

-

Conclusion

This compound's mechanism of action is consistent with that of other β-lactam antibiotics, involving the targeted inhibition of bacterial penicillin-binding proteins. This leads to the disruption of cell wall synthesis and subsequent bactericidal activity. The precise binding affinities of this compound for the PBPs of various bacterial species are key to defining its antibacterial spectrum and clinical utility. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these interactions. Further research to generate specific quantitative binding data for this compound will be invaluable for optimizing its clinical application and for the development of future cephalosporin derivatives.

References

- 1. Effectiveness of cephalosporins in hydrolysis and inhibition of Staphylococcus aureus and Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Cefmatilen hydrochloride hydrate

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefmatilen Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride hydrate, a cephalosporin antibiotic. The information is curated for professionals in the fields of pharmaceutical research and development.

Synthesis of this compound Hydrochloride Hydrate

A practical, large-scale synthesis for this compound hydrochloride hydrate has been developed, proving amenable to multi-kilogram scale preparation with overall yields of 61-65%.[1] The synthesis originates from three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole.[1]

Synthetic Workflow

The general synthetic pathway involves the acylation of the 7-aminocephem core with a protected aminothiazole side chain, followed by the introduction of the triazole-containing side chain at the C-3 position and subsequent deprotection and salt formation.

Experimental Protocol: Representative Synthesis

While the full detailed experimental protocol from the primary literature is not publicly available, a representative procedure based on the disclosed starting materials and general cephalosporin synthesis methods is outlined below.

Step 1: Acylation of the 7-aminocephem core

-

7-aminocephem hydrochloride is reacted with an activated form of the C-7 side chain, triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethyloxyimino)acetate, in a suitable organic solvent.

-

The reaction is typically carried out at reduced temperatures to control side reactions.

-

The protecting groups on the side chain prevent unwanted reactions during this step.

Step 2: Introduction of the C-3 Side Chain

-

The intermediate from Step 1 is reacted with 1H-1,2,3-triazole-4-thiol to introduce the C-3 side chain. This reaction displaces a leaving group at the C-3' position of the cephem nucleus.

Step 3: Deprotection

-

The protecting groups (e.g., tert-butoxycarbonyl and triphenylmethyl) are removed under acidic conditions to yield the free base of this compound.

Step 4: Salt Formation and Hydration

-

The this compound free base is treated with hydrochloric acid in the presence of water to form the hydrochloride salt.

-

Crystallization from an appropriate solvent system yields this compound hydrochloride hydrate.

Chemical Properties

This compound hydrochloride hydrate is a white to off-white crystalline powder.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₇ClN₈O₆S₄ |

| Molecular Weight | 569.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (6R,7R) configuration |

Solubility

Specific quantitative solubility data for this compound hydrochloride hydrate in various solvents is not widely published. However, based on its use in reversed-phase HPLC (RP-HPLC) and the general properties of cephalosporins, its solubility profile can be inferred.

| Solvent | Anticipated Solubility |

| Water | Soluble, as it is a hydrochloride salt. |

| Methanol | Likely soluble, as methanol is a common solvent for cephalosporins and is used in HPLC mobile phases. |

| Ethanol | Expected to be soluble to slightly soluble. |

| DMSO | Expected to be soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of pharmaceutical compounds. |

| Acetonitrile | Likely soluble, as it is a common organic modifier in RP-HPLC for cephalosporins. |

Stability

Detailed stability studies for this compound hydrochloride hydrate under various pH and temperature conditions are not publicly available. However, general stability characteristics of cephalosporins, which are β-lactam antibiotics, are known. They are susceptible to degradation by hydrolysis of the β-lactam ring, which can be catalyzed by acidic or basic conditions and elevated temperatures. For other cephalosporins like cefixime, maximum stability is often observed in the pH range of 4-7.[2]

Stability testing would typically be conducted according to ICH guidelines, involving long-term and accelerated storage conditions to establish a retest period or shelf life.

Spectroscopic Data

2.4.1. ¹H NMR Spectroscopy A ¹H NMR spectrum would be complex, but key signals would include:

-

Protons on the cephem nucleus.

-

Protons of the aminothiazole ring.

-

Protons of the triazole ring.

-

Protons of the methylene groups in the side chains.

-

Exchangeable protons (e.g., -NH₂, -OH, -NH-).

2.4.2. FT-IR Spectroscopy The FT-IR spectrum would show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H (water of hydration), N-H | Stretching |

| ~1770 | C=O (β-lactam) | Stretching |

| ~1670 | C=O (amide) | Stretching |

| ~1610 | C=N (oxime) | Stretching |

| ~1540 | N-H (amide II) | Bending |

2.4.3. UV-Vis Spectroscopy The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the molecule, particularly the aminothiazole and cephem chromophores. For many cephalosporins, the λmax is in the range of 260-280 nm.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a rigid cell wall. This compound mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to bind to the active site of the PBP. The strained β-lactam ring of this compound then acylates a serine residue in the PBP active site, forming a stable, covalent bond. This irreversible inhibition of PBPs disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.

Analytical Methodologies

Representative RP-HPLC Method

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantitative analysis of this compound hydrochloride hydrate in bulk drug and pharmaceutical formulations.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength corresponding to an absorption maximum of the drug (e.g., ~270 nm).

-

Quantification: Based on the peak area of the analyte compared to that of a reference standard of known concentration.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-positive Bacteria: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmatilen, also known by its developmental codename S-1090, is an orally active third-generation cephalosporin antibiotic. Developed in Japan, it has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive bacteria, based on available scientific literature. The data presented herein is crucial for understanding the potential therapeutic applications of this compound and for guiding further research and development efforts.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound against a range of Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively) for this compound against various Gram-positive species. This data is primarily derived from the pivotal study by Tsuji M, et al. (1995)[1].

| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ||||

| Methicillin-susceptible (MSSA) | 103 | 1.56 | 3.13 | 0.78 - 6.25 |

| Methicillin-resistant (MRSA) | 100 | >100 | >100 | 12.5 - >100 |

| Coagulase-Negative Staphylococci | ||||

| Staphylococcus epidermidis | 102 | 0.78 | 25 | 0.2 - >100 |

| Staphylococcus haemolyticus | 50 | 6.25 | 100 | 0.78 - >100 |

| Streptococcus species | ||||

| Streptococcus pneumoniae | 54 | 0.05 | 0.1 | ≤0.025 - 0.2 |

| Streptococcus pyogenes | 52 | ≤0.025 | 0.05 | ≤0.025 - 0.05 |

| Streptococcus agalactiae | 30 | 0.05 | 0.1 | 0.05 - 0.1 |

| Viridans group streptococci | 50 | 0.2 | 1.56 | ≤0.025 - 6.25 |

| Enterococcus species | ||||

| Enterococcus faecalis | 55 | 100 | >100 | 25 - >100 |

| Enterococcus faecium | 30 | >100 | >100 | 50 - >100 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for this compound as presented in the key reference by Tsuji et al. (1995) was performed according to the standard agar dilution method of the Japanese Society of Chemotherapy[2][3][4].

Agar Dilution Method for MIC Determination

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the various concentrations of this compound and poured into petri dishes. For fastidious organisms like streptococci, the agar is supplemented with 5% defibrinated horse blood.

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration of 10^6 Colony Forming Units (CFU) per milliliter.

-

Inoculation: A multipoint inoculator is used to spot-inoculate approximately 5 µL of each bacterial suspension onto the surface of the antibiotic-containing agar plates, as well as a growth control plate without any antibiotic.

-

Incubation: The inoculated plates are incubated at 37°C for 18 to 20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Cephalosporins

Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][6][7][8] The primary target of these antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][6]

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination (Agar Dilution Method)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.

Caption: Workflow for MIC determination using the agar dilution method.

References

- 1. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Final report from the Committee on Antimicrobial Susceptibility Testing, Japanese Society of Chemotherapy, on the agar dilution method (2007) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Final report from the Committee on Antimicrobial Susceptibility Testing, Japanese Society of Chemotherapy, on the agar dilution method (2007) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Cephalosporin - Wikipedia [en.wikipedia.org]

- 7. Cephalosporin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. scienceprofonline.com [scienceprofonline.com]

In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen (formerly known as S-1090) is an orally active third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-negative bacteria. The data presented is primarily derived from the pivotal study by Tsuji et al. (1995), which first detailed the antimicrobial profile of this compound. This document includes quantitative data on minimum inhibitory concentrations (MICs), detailed experimental protocols for susceptibility testing, and a visual representation of the mechanism of action of this compound.

Introduction

Third-generation cephalosporins are a critical class of β-lactam antibiotics characterized by their enhanced activity against Gram-negative bacteria, often coupled with stability against many β-lactamases. This compound, developed in Japan, emerged as a promising oral agent in this class.[1] Its in vitro efficacy against a range of Gram-negative pathogens makes it a subject of interest for researchers and clinicians. This guide aims to consolidate the available in vitro data on this compound's activity against these challenging pathogens, providing a valuable resource for further research and development.

In Vitro Antibacterial Activity of this compound (S-1090)

The antibacterial activity of this compound was systematically evaluated against a panel of standard and clinical isolates of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary metric for assessing its potency.

Data Presentation: MICs Against Gram-Negative Bacteria

The following tables summarize the MIC values of this compound (S-1090) and comparator oral β-lactams against various Gram-negative bacteria, as reported by Tsuji et al. (1995).

Table 1: Comparative in vitro activities of this compound (S-1090) and other oral β-lactams against standard Gram-negative strains.

| Organism (Strain No.) | This compound (S-1090) | Cefixime | Cefpodoxime | Cefdinir | Cefaclor | Cephalexin |

| Escherichia coli NIHJ JC-2 | 0.2 | 0.1 | 0.2 | 0.39 | 3.13 | 6.25 |

| Klebsiella pneumoniae NCTC 5055 | 0.1 | 0.05 | 0.1 | 0.1 | 1.56 | 6.25 |

| Proteus mirabilis IFO 3849 | 0.05 | 0.025 | 0.1 | 0.1 | 0.78 | 3.13 |

| Proteus vulgaris IFO 3167 | 0.05 | 0.025 | 0.1 | 0.1 | 1.56 | >100 |

| Morganella morganii IFO 3848 | 0.2 | 0.05 | 0.2 | 0.2 | 25 | >100 |

| Providencia rettgeri IFO 3850 | 0.1 | 0.05 | 0.2 | 0.2 | >100 | >100 |

| Serratia marcescens IFO 3736 | 1.56 | 0.78 | 3.13 | 6.25 | >100 | >100 |

| Enterobacter cloacae IFO 3320 | 0.78 | 0.39 | 0.78 | 1.56 | >100 | >100 |

| Haemophilus influenzae ATCC 19418 | 0.025 | 0.025 | 0.05 | 0.1 | 1.56 | 6.25 |

| Moraxella catarrhalis ATCC 25238 | 0.2 | 0.39 | 0.39 | 0.39 | 0.78 | 3.13 |

| Neisseria gonorrhoeae ATCC 19424 | 0.013 | 0.013 | 0.025 | 0.025 | 0.39 | 0.78 |

Data extracted from Tsuji et al., 1995. MICs are expressed in micrograms per milliliter (µg/mL).

Table 2: In vitro activities of this compound (S-1090) and other oral β-lactams against clinical isolates of Gram-negative bacteria.

| Organism (No. of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (50) | This compound (S-1090) | 0.2 | 0.39 |

| Cefixime | 0.1 | 0.2 | |

| Cefpodoxime | 0.2 | 0.39 | |

| Cefdinir | 0.39 | 0.78 | |

| Klebsiella pneumoniae (50) | This compound (S-1090) | 0.1 | 0.2 |

| Cefixime | 0.05 | 0.1 | |

| Cefpodoxime | 0.1 | 0.2 | |

| Cefdinir | 0.2 | 0.39 | |

| Proteus mirabilis (50) | This compound (S-1090) | 0.05 | 0.1 |

| Cefixime | 0.025 | 0.05 | |

| Cefpodoxime | 0.1 | 0.2 | |

| Cefdinir | 0.1 | 0.2 | |

| Morganella morganii (25) | This compound (S-1090) | 0.2 | 0.39 |

| Cefixime | 0.1 | 0.2 | |

| Cefpodoxime | 0.2 | 0.39 | |

| Cefdinir | 0.39 | 0.78 | |

| Haemophilus influenzae (50) | This compound (S-1090) | 0.025 | 0.05 |

| Cefixime | 0.025 | 0.05 | |

| Cefpodoxime | 0.05 | 0.1 | |

| Cefdinir | 0.1 | 0.2 | |

| Moraxella catarrhalis (25) | This compound (S-1090) | 0.2 | 0.39 |

| Cefixime | 0.39 | 0.78 | |

| Cefpodoxime | 0.39 | 0.78 | |

| Cefdinir | 0.39 | 0.78 |

Data extracted from Tsuji et al., 1995. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols

The following methodologies are based on the procedures described by Tsuji et al. (1995) for determining the in vitro antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined by the twofold agar dilution method in accordance with the standards of the Japan Society of Chemotherapy.

-

Media: Sensitivity test agar (Nissui Pharmaceutical Co., Ltd., Tokyo, Japan) was used for most bacteria. For Haemophilus influenzae, the agar was supplemented with 5% Fildes enrichment (BBL). For Neisseria gonorrhoeae, GC agar base (Difco) with 1% defined supplement was used.

-

Inoculum Preparation: Bacteria were cultured in sensitivity test broth, and the inoculum was adjusted to a final concentration of 10⁶ CFU/mL.

-

Incubation: Plates were incubated at 37°C for 18 to 20 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

Bacterial Strains

A variety of standard laboratory strains and clinical isolates were used in the evaluation. The clinical isolates were obtained from various medical institutions in Japan.

Mechanism of Action

As a third-generation cephalosporin, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway and Molecular Interaction

This compound, like other β-lactam antibiotics, targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy.

Caption: Experimental workflow for MIC determination by agar dilution.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its efficacy is comparable, and in some cases superior, to other oral third-generation cephalosporins. The data presented in this guide, derived from foundational studies, underscores the potential of this compound as an effective oral therapeutic agent for infections caused by susceptible Gram-negative pathogens. This comprehensive overview of its in vitro antibacterial spectrum, coupled with detailed experimental methodologies and a clear illustration of its mechanism of action, serves as a valuable technical resource for the scientific community. Further research into its activity against contemporary, multidrug-resistant isolates is warranted to fully elucidate its current clinical utility.

References

Navigating Preclinical Frontiers: An In-depth Technical Guide to Cefmatilen's Oral Absorption and Bioavailability in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral absorption and bioavailability of Cefmatilen, a third-generation cephalosporin antibiotic, as elucidated through studies in various animal models. This document is intended to serve as a critical resource for researchers and professionals involved in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of key processes to facilitate a deeper understanding of this compound's pharmacokinetic profile.

Introduction to this compound and the Importance of Oral Bioavailability

This compound, also known by its development code S-1090, is an orally administered cephalosporin antibiotic. For any oral therapeutic agent, understanding its absorption and bioavailability is paramount to determining its clinical efficacy and safety profile. Preclinical studies in animal models are a cornerstone of this investigation, providing essential data on how the drug is absorbed, distributed, metabolized, and excreted (ADME). These studies help in selecting appropriate animal species for further toxicological and efficacy evaluations and in predicting the drug's behavior in humans.

This guide synthesizes available data on this compound's oral pharmacokinetics in key preclinical species, including rats, dogs, and rabbits, drawing from a range of toxicological and pharmacokinetic investigations.

Quantitative Pharmacokinetic Data

The oral absorption of this compound has been characterized in several animal species. The following tables summarize the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F).

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (F%) | Study Type |

| Data not available in the searched literature |

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (F%) | Study Type |

| 500 | Toxicokinetic data collected, specific values not published | Toxicity[1] | |||

| 1000 | Toxicokinetic data collected, specific values not published | Toxicity[1] |

Note: In repeated-dose toxicity studies in dogs, it was observed that plasma concentrations of S-1090 increased in a manner less than dose-proportional, suggesting potential saturation of absorption mechanisms at higher doses.[2][3]

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rabbits

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (F%) | Study Type |

| Data not available in the searched literature |

While specific pharmacokinetic values for rabbits were not found, nephrotoxicity studies indicate systemic exposure following oral administration.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized and specific experimental protocols employed in the study of this compound's oral pharmacokinetics in animal models.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats, Beagle dogs, and Japanese White rabbits have been utilized in studies of this compound.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory chow and water are provided ad libitum, except when fasting is required for the study protocol. Iron content in the diet has been noted to interact with this compound, leading to reddish-brown feces.[1][5]

Dosing and Administration

-

Formulation: this compound hydrochloride hydrate (S-1090) is typically administered as a suspension in an aqueous vehicle, such as methylcellulose solution.

-

Route of Administration: For oral bioavailability studies, this compound is administered via oral gavage for rats and rabbits, and in gelatin capsules or via gavage for dogs. For determination of absolute bioavailability, an intravenous formulation (e.g., sodium salt of this compound) is administered.

-

Dose Levels: A range of doses has been used in various studies, from 25 mg/kg to 1000 mg/kg, depending on the study's objective (pharmacokinetics vs. toxicity).[2][4][5]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) method coupled with a suitable detection method, such as ultraviolet (UV) or mass spectrometry (MS/MS).

Workflow for Bioanalytical Sample Analysis

Figure 1: A generalized workflow for the bioanalytical quantification of this compound in plasma samples.

Mechanisms and Pathways

The oral absorption of cephalosporins is a complex process influenced by various physiological factors and transport mechanisms.

Gastrointestinal Absorption

Orally administered drugs must first dissolve in the gastrointestinal fluids before they can be absorbed across the intestinal epithelium. The absorption of many cephalosporins is mediated by peptide transporters, such as PEPT1, which are expressed in the small intestine.

Conceptual Pathway of this compound Oral Absorption

Figure 2: A simplified diagram illustrating the pathway of this compound from oral administration to systemic circulation.

Discussion and Interspecies Comparison

The available data, although not providing a complete pharmacokinetic profile, suggest that this compound is orally absorbed in rats and dogs. The observation of a less than dose-proportional increase in plasma concentrations in dogs at higher doses is a critical finding, indicating that the absorption process may be saturable. This could be due to the saturation of intestinal transporters or limited solubility of the drug at higher concentrations.

Significant interspecies differences in the oral bioavailability of cephalosporins are common. These can be attributed to variations in gastrointestinal physiology, such as pH, transit time, and the expression and activity of drug transporters and metabolic enzymes in the gut wall and liver. The lack of comprehensive comparative bioavailability data for this compound across multiple species highlights an area for future research.

Conclusion

This technical guide has summarized the available information on the oral absorption and bioavailability of this compound in animal models. While toxicity studies confirm systemic exposure following oral administration in rats, dogs, and rabbits, there is a clear need for more detailed, quantitative pharmacokinetic studies to be published in the public domain. Such data would be invaluable for a more complete understanding of this compound's ADME properties and for refining its clinical development and application. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers undertaking further investigations into this and other orally administered cephalosporins.

References

- 1. researchgate.net [researchgate.net]

- 2. [Toxicity study of this compound hydrochloride hydrate (S-1090) (4)--One- and three-month repeated oral dose toxicity studies in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Toxicity study of this compound hydrochloride hydrate (S-1090) (6)--Six-month repeated oral dose toxicity study in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Toxicity study of this compound hydrochloride hydrate (S-1090) (5)--Six-month repeated oral dose toxicity study and supplement study in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Toxicity study of this compound hydrochloride hydrate (S-1090) (1)--Single oral and intravenous dose toxicity studies in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Relationship Between Structure and Efficacy in Cefmatilen and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen, a third-generation oral cephalosporin, stands as a testament to the intricate dance between chemical structure and antimicrobial activity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogues, providing a comprehensive overview for researchers and professionals in drug development. Through an examination of key structural modifications at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core, this document elucidates the molecular determinants of antibacterial potency, spectrum, and pharmacokinetic properties. Quantitative data on the in vitro activity of selected analogues are presented, alongside detailed experimental protocols for their evaluation. Visual representations of the underlying mechanistic pathways and experimental workflows are provided to facilitate a deeper understanding of the SAR landscape of this important class of antibiotics.

Introduction: The Cephalosporin Scaffold and the Genesis of this compound

Cephalosporins, a cornerstone of antibacterial therapy, are characterized by their bicyclic β-lactam-dihydrothiazine ring system. The remarkable versatility of this scaffold lies in the potential for chemical modification at two key positions: the C-7 acylamino side chain and the C-3 substituent. These modifications profoundly influence the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic profile of the resulting compounds.

This compound emerges from this legacy of targeted chemical synthesis. Its structure is distinguished by a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido moiety at the C-7 position and a (1H-1,2,3-triazol-4-yl)thiomethylthio group at the C-3 position. This unique combination of substituents confers upon this compound a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with favorable oral bioavailability.

The Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound and its analogues is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. The strained β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP, leading to the formation of a stable, inactive acyl-enzyme complex. This disruption of cell wall integrity ultimately results in bacterial cell lysis and death.

Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy and pharmacokinetic properties of this compound and its analogues are intricately linked to the nature of the substituents at the C-3 and C-7 positions of the cephem nucleus.

The Critical Role of the C-7 Acylamino Side Chain

The C-7 side chain is a primary determinant of the antibacterial spectrum and potency. The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido group in this compound is a well-established pharmacophore that confers:

-

Broad-Spectrum Activity: The aminothiazole ring enhances activity against a wide range of Gram-negative bacteria.

-

β-Lactamase Stability: The (Z)-hydroxyimino group provides significant stability against hydrolysis by many common β-lactamases produced by resistant bacteria.

Modifications to this side chain can dramatically alter the activity profile.

The Influence of the C-3 Substituent on Pharmacokinetics and Activity

The substituent at the C-3 position plays a crucial role in modulating the pharmacokinetic properties, particularly oral absorption, as well as influencing antibacterial activity. The (1H-1,2,3-triazol-4-yl)thiomethylthio moiety in this compound is a key feature for its oral activity. This group is believed to enhance absorption from the gastrointestinal tract.[1]

Quantitative SAR Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound and selected analogues against a panel of representative bacterial strains. The data, where available, highlights the impact of structural modifications.

| Compound | C-7 Side Chain | C-3 Side Chain | S. aureus | S. pyogenes | E. coli | K. pneumoniae | H. influenzae | Reference |

| This compound | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido | (1H-1,2,3-triazol-4-yl)thiomethylthio | 0.5-2 | ≤0.06-0.25 | 0.25-1 | 0.25-1 | ≤0.06-0.12 | [1] |

| Analogue A | Phenylacetamido | (1H-1,2,3-triazol-4-yl)thiomethylthio | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Analogue B | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido | (1H-1,2,3-triazol-4-yl)thiomethylthio | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Analogue C | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido | Acetoxymethyl | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Analogue D | (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido | (5-Methyl-1,3,4-thiadiazol-2-yl)thiomethyl | Data not available | Data not available | Data not available | Data not available | Data not available | - |

Experimental Protocols

A generalized workflow for the synthesis and evaluation of this compound analogues is depicted below.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Cefmatilen in Aqueous Solutions

Disclaimer: Publicly available information on the specific stability and degradation pathways of Cefmatilen is limited. Therefore, this guide utilizes data from a closely related third-generation oral cephalosporin, Cefditoren Pivoxil, as a representative analogue to provide a comprehensive overview of the anticipated stability profile and degradation behavior. This approach is justified by the structural similarities and shared core chemical moieties between these compounds.

Introduction

This compound is a third-generation cephalosporin antibiotic. Understanding its stability and degradation pathways in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides an in-depth analysis of the factors influencing this compound's stability, its degradation kinetics, and the methodologies employed in its stability assessment. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability profile.

| Property | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-[[(1H-1,2,3-triazol-5-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₅H₁₄N₈O₅S₄ |

| Molecular Weight | 514.6 g/mol |

Degradation Pathways and Mechanisms

This compound, like other β-lactam antibiotics, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, and light. The principal degradation mechanism involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.

Hydrolytic Degradation

Hydrolysis is the major degradation pathway for this compound in aqueous solutions. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the primary degradation involves the opening of the β-lactam ring.[1]

-

Neutral Conditions: In neutral solutions, this compound is susceptible to hydrolysis, leading to the formation of its active metabolite, Cefditoren, through the cleavage of the pivoxil ester group.[1][2]

-

Alkaline Conditions: In alkaline media, the degradation is accelerated, with the β-lactam ring being readily cleaved.[1][3]

Oxidative Degradation

This compound is also sensitive to oxidative stress. The presence of oxidizing agents can lead to the formation of various degradation products.[3]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of this compound. However, studies on the analogue Cefditoren Pivoxil suggest it is relatively stable under photolytic stress conditions when in solid form.[1]

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. In the solid state, the analogue Cefditoren Pivoxil has been shown to be stable under thermal stress.[1]

The following diagram illustrates the general degradation pathways anticipated for this compound based on studies of its analogue, Cefditoren Pivoxil.

Quantitative Analysis of this compound Stability

The stability of this compound can be quantified by determining its degradation kinetics under various conditions. The following tables summarize the forced degradation conditions and results for the analogue Cefditoren Pivoxil.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1]

Table 1: Summary of Forced Degradation Conditions and Results for Cefditoren Pivoxil

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 3 hours | Ambient | 10-15 | [1] |

| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | Ambient | 10-15 | [1] |

| Neutral Hydrolysis | Water | 3 hours | Ambient | 10-15 | [1] |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | 63.72 | [3] |

| Thermal Degradation | Solid State | 7 days | 60°C | Stable | [1] |

| Photolytic Degradation | Solid State (Fluorescent & UV light) | - | - | Stable | [1] |

pH-Dependent Degradation Kinetics

Table 2: Representative pH-Rate Profile for a Pivoxil-Containing Cephalosporin (Cefetamet Pivoxil) at 333 K

| pH | k (s⁻¹) |

| 1.0 | 1.5 x 10⁻⁵ |

| 3.0 | 5.0 x 10⁻⁷ |

| 5.0 | 5.0 x 10⁻⁷ |

| 7.0 | 1.0 x 10⁻⁶ |

| 9.0 | 1.0 x 10⁻⁵ |

| (Data adapted from a study on Cefetamet Pivoxil for illustrative purposes)[4] |

The pH-rate profile is typically U-shaped, with maximum stability observed in the acidic to neutral pH range.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline the methodologies for key experiments based on studies of Cefditoren Pivoxil.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.

Table 3: Typical HPLC Method Parameters for Cefditoren Pivoxil Analysis

| Parameter | Specification | Reference |

| Column | HiQSil C18 (250 mm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Gradient elution with Methanol and 25 mM Ammonium Acetate buffer (pH 3.5) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | UV at 230 nm | [1] |

| Injection Volume | 20 µL | [1] |

| Column Temperature | Ambient | [1] |

Forced Degradation Study Protocol

The following flowchart outlines a typical workflow for a forced degradation study.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) is a powerful technique for the identification and structural elucidation of degradation products.[1]

Table 4: LC-MS/TOF Parameters for Degradation Product Analysis of Cefditoren Pivoxil

| Parameter | Specification | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |

| Mass Range (m/z) | 100 - 1000 | [1] |

| Collision Energy | Optimized for fragmentation | [1] |

Conclusion

The stability of this compound in aqueous solutions is a critical factor influencing its therapeutic efficacy and shelf-life. This technical guide, leveraging data from the structurally similar Cefditoren Pivoxil, has outlined the primary degradation pathways, including hydrolysis, oxidation, and the influence of temperature and light. Quantitative data from forced degradation studies and a representative pH-rate profile have been presented to provide a comprehensive understanding of its stability. Detailed experimental protocols for stability-indicating HPLC methods and forced degradation studies have been provided to guide researchers in their analytical endeavors. Further studies specifically on this compound are warranted to establish its precise degradation kinetics and to fully characterize its degradation products. studies specifically on this compound are warranted to establish its precise degradation kinetics and to fully characterize its degradation products.

References

Navigating the Labyrinth of Cefmatilen Synthesis: A Technical Guide to Impurity Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

The development of robust and safe pharmaceutical manufacturing processes hinges on a comprehensive understanding of potential impurities. In the synthesis of Cefmatilen, a potent third-generation oral cephalosporin antibiotic, the control of process-related and degradation impurities is paramount to ensure its efficacy and safety. This in-depth technical guide provides a detailed exploration of the identification and characterization of impurities encountered during this compound synthesis. It offers insights into their formation, analytical methodologies for their detection, and strategies for their control, serving as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

The Synthetic Pathway of this compound: A Source of Potential Impurities

The large-scale synthesis of this compound hydrochloride hydrate is a multi-step process that, while optimized for yield and purity, can inadvertently lead to the formation of byproducts and related substances.[1] A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities.

The core synthesis typically involves the coupling of the 7-aminocephem nucleus with a complex side chain, followed by deprotection and salt formation. Each of these steps presents a unique set of conditions where side reactions can occur, giving rise to impurities.

Identification and Characterization of Key Impurities

Impurities in this compound can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products (forming during storage or handling).

Process-Related Impurities

These impurities are byproducts of the chemical transformations in the synthesis. Their formation is often influenced by reaction conditions such as temperature, pH, and the purity of starting materials and reagents.

One specifically identified process-related impurity is Impurity 2 , which has a diphenylmethyl group at the N3-position of the triazolyl group of this compound.[1] The formation of this impurity can be controlled by managing the temperature during the deprotection step of the synthesis.[1]

Other potential process-related impurities can include:

-

Starting material and reagent residues: Unreacted starting materials or excess reagents.

-

Isomers: Positional isomers or stereoisomers formed due to non-specific reactions. For cephalosporins, the formation of Δ³ isomers is a common issue.

-

Byproducts from side-chain synthesis: Impurities arising from the synthesis of the complex side-chain precursor.

Degradation Products

This compound, like other β-lactam antibiotics, is susceptible to degradation under various stress conditions such as acidic or basic pH, oxidation, and heat. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Common degradation pathways for cephalosporins include:

-

Hydrolysis of the β-lactam ring: This is a primary degradation pathway, leading to a loss of antibacterial activity.

-

Epimerization: Changes in the stereochemistry at certain chiral centers.

-

Decarboxylation: Loss of the carboxylic acid group.

-

Side-chain cleavage: Breakdown of the acylamino side chain.

Tabulated Summary of this compound Impurities

The following table summarizes known and potential impurities of this compound. The quantitative limits are generally guided by ICH recommendations and would need to be established for the specific manufacturing process.

| Impurity Name/Type | Potential Source | Structure/Description | Typical Reporting Threshold (ICH Q3A/B) | Typical Qualification Threshold (ICH Q3A/B) |

| Impurity 2 | Process-Related | This compound with a diphenylmethyl group at the N3-position of the triazolyl group. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

| Δ³-Isomer of this compound | Process-Related/Degradation | Isomer with a double bond shift in the dihydrothiazine ring. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

| This compound Acid | Degradation | Product of β-lactam ring hydrolysis. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

| Unreacted 7-ACA Derivative | Process-Related | Residual starting material from the coupling step. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

| Side-Chain Precursor Impurities | Process-Related | Impurities carried over from the side-chain synthesis. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

| Oxidative Degradants | Degradation | Products formed under oxidative stress. | ≥ 0.05% | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of this compound impurities rely on the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This protocol provides a general framework. Method parameters must be optimized and validated for the specific application.

-

Chromatographic System: A gradient HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporins.

-

Mobile Phase A: An aqueous buffer, for example, 0.05 M ammonium acetate, with pH adjusted to around 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. An example gradient is:

-

0-5 min: 5% B

-

5-30 min: 5% to 60% B

-

30-35 min: 60% B

-

35-40 min: 60% to 5% B

-

40-45 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound and its impurities.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

-

LC System: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) for high-resolution mass data.

-

Chromatographic Conditions: The HPLC method described above can often be adapted for LC-MS by using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for cephalosporins.

-

Mass Spectrometry Parameters:

-

Scan Range: m/z 100-1000.

-

MS/MS Analysis: Data-dependent acquisition (DDA) or targeted MS/MS experiments should be performed to obtain fragmentation patterns of the impurities, which are crucial for structural elucidation.

-

Collision Energy: Optimized for each impurity to achieve informative fragmentation.

-

Forced Degradation Studies Protocol

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on the this compound drug substance.

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher lability of the β-lactam ring in basic conditions.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 24-72 hours).

-

Photodegradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted appropriately before analysis by the validated HPLC and LC-MS methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the method can separate the degradants from the main peak and from each other.

Conclusion

The identification and characterization of synthesis impurities are a critical component of the development and manufacturing of this compound. A thorough understanding of the synthetic process and potential degradation pathways, coupled with the implementation of robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of this important antibiotic. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this compound impurity profiling, ultimately contributing to the production of a safe and effective pharmaceutical product. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are imperative for regulatory compliance and patient safety.

References

Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefmatilen (also known as S-1090), a novel, orally active cephalosporin antibiotic. This compound has demonstrated a broad spectrum of antibacterial activity in preclinical studies, with potential applications in treating a variety of bacterial infections. This document consolidates available data on its in vitro and in vivo efficacy, pharmacokinetic profile, and safety, presenting it in a structured format for researchers and drug development professionals.

In Vitro Antibacterial Activity

This compound has shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90), has been compared to other oral cephalosporins, demonstrating a promising antibacterial spectrum.

Table 1: Comparative In Vitro Activity of this compound (S-1090) and Other Oral Cephalosporins (MIC90 in μg/mL)

| Bacterial Species | This compound (S-1090) | Cefdinir | Cefpodoxime | Cefaclor |

| Staphylococcus aureus (MSSA) | 0.78 | 0.78 | 3.13 | 3.13 |

| Staphylococcus epidermidis (MSSE) | 0.39 | 0.39 | 1.56 | 3.13 |

| Streptococcus pyogenes | 0.025 | 0.05 | 0.025 | 0.39 |

| Streptococcus agalactiae | 0.05 | 0.1 | 0.05 | 0.78 |

| Streptococcus pneumoniae | 0.1 | 0.2 | 0.1 | 3.13 |

| Haemophilus influenzae | 0.2 | 0.39 | 0.2 | 6.25 |

| Moraxella catarrhalis | 0.39 | 0.78 | 0.39 | 1.56 |

| Escherichia coli | 3.13 | 6.25 | 3.13 | >100 |

| Klebsiella pneumoniae | 1.56 | 3.13 | 1.56 | >100 |

| Proteus mirabilis | 0.39 | 0.78 | 0.39 | 6.25 |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating its potential for treating systemic, urinary tract, and respiratory tract infections.

Table 2: In Vivo Efficacy of this compound (S-1090) in Murine Infection Models (ED50 in mg/kg)

| Infection Model | Pathogen | This compound (S-1090) | Cefdinir | Cefpodoxime |

| Systemic Infection | S. aureus Smith | 1.8 | 3.5 | 11.2 |

| S. pyogenes C203 | 0.3 | 0.6 | 0.5 | |

| S. pneumoniae III | 2.5 | 5.2 | 3.8 | |

| E. coli KC-14 | 4.1 | 9.8 | 7.5 | |

| K. pneumoniae DT-S | 3.2 | 7.1 | 5.9 | |

| P. mirabilis 9 | 1.5 | 3.3 | 2.8 | |

| Urinary Tract Infection | P. mirabilis 9 | 10.1 | 25.4 | 18.9 |

| Respiratory Tract Infection | S. pneumoniae III | 15.2 | 33.1 | 29.7 |

Pharmacokinetics

A Phase I clinical study was conducted on healthy male volunteers to assess the safety and pharmacokinetics of this compound following single and multiple oral doses.

Table 3: Pharmacokinetic Parameters of this compound (S-1090) in Healthy Male Volunteers (100 mg single dose, non-fasting)

| Parameter | Value |

| Cmax (μg/mL) | 3.78[1] |

| Tmax (hours) | 2.77[1] |

| AUC (μg·h/mL) | 25.51[1] |

| Half-life (hours) | 2.77[1] |

| Protein Binding (%) | 97[1] |

Safety and Tolerability

Preclinical toxicology studies and a Phase I clinical trial have provided initial safety data for this compound.

Table 4: Summary of Preclinical and Phase I Safety Findings for this compound (S-1090)

| Study Type | Key Findings |

| Single-dose toxicity in rats | Oral lethal dose estimated to be >2000 mg/kg. Observed effects included diarrhea and reddish-brown feces, attributed to changes in intestinal flora and chelation with iron.[2] |

| Phase I clinical study in healthy volunteers | No significant abnormalities in subjective or objective signs were observed with single doses up to 400 mg and multiple doses of 200 mg twice daily. The drug was considered safe and well-tolerated.[1] |

| Immunological properties | Weak immunogenicity was observed in animal studies. Immunological cross-reactivity was noted with cephalothin in guinea pigs.[3] |

Experimental Protocols

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the standard agar dilution method using Mueller-Hinton agar, supplemented with 5% defibrinated sheep blood for streptococci. An inoculum of 10^4 CFU per spot was applied to the agar plates containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 37°C for 18 to 20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

In Vivo Infection Models

Systemic Infection: Male ICR mice were infected intraperitoneally with the bacterial challenge. This compound and comparator drugs were administered orally 1 hour after infection. The 50% effective dose (ED50) was calculated from the survival rates at 7 days post-infection.

Urinary Tract Infection: Female ICR mice were infected via urethral catheterization with P. mirabilis. Treatment with the antibiotics was initiated 1 day after infection and administered once daily for 4 days. The ED50 was determined based on the number of viable bacteria in the kidneys 2 days after the final dose.

Respiratory Tract Infection: Male ICR mice were infected intranasally with S. pneumoniae. Oral administration of the antibiotics began 24 hours after infection and was given once daily for 4 days. The ED50 was calculated based on the survival rates at 10 days post-infection.

Phase I Clinical Study

Healthy adult male volunteers were administered single oral doses of this compound ranging from 10 to 400 mg, and multiple doses of 200 mg twice daily. The study was conducted in both fasting and non-fasting states. Blood and urine samples were collected at predetermined intervals to determine the concentrations of this compound using high-performance liquid chromatography. Safety and tolerability were assessed through monitoring of vital signs, physical examinations, and clinical laboratory tests.[1]

Mechanism of Action and Experimental Workflow

References

Preclinical Toxicology of Cefmatilen Hydrochloride Hydrate: A Technical Guide

An In-depth Examination of the Non-clinical Safety Profile of a Novel Oral Cephalosporin

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Cefmatilen hydrochloride hydrate, an oral cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of findings from single-dose, repeated-dose, and reproductive toxicity studies. This document synthesizes key data into structured tables, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and toxicological mechanisms.

Executive Summary

This compound hydrochloride hydrate has undergone a series of preclinical toxicology evaluations in both rodent (rat) and non-rodent (dog) species. The primary toxicological findings are related to its antibiotic activity and its interaction with dietary iron. Key observations include gastrointestinal disturbances, such as soft or reddish-brown feces, and at higher doses in dogs, cystitis. No mortality was observed in single-dose toxicity studies up to 2000 mg/kg in rats and 1000 mg/kg in dogs. Repeated-dose studies established No-Observed-Adverse-Effect-Levels (NOAELs) for various durations. A notable finding in rats was the development of enterocolitis during the withdrawal period of a 6-month study, which was attributed to the overgrowth of Clostridium difficile.

Single-Dose Toxicity

Single-dose toxicity studies were conducted in both rats and dogs to determine the acute toxic potential of this compound hydrochloride hydrate.

Rat Studies

A single oral dose of 2000 mg/kg in rats did not result in any mortalities. The primary clinical signs observed were diarrhea and soft feces, which are common findings for orally administered antibiotics due to alterations in the intestinal flora. Reddish-brown feces were also noted, a phenomenon attributed to the chelation of the drug or its metabolites with ferric ions (Fe³⁺) present in the diet. Pathological examination revealed no significant drug-related changes. The oral lethal dose in rats was consequently estimated to be greater than 2000 mg/kg.[1]

In an intravenous study using the sodium salt of this compound (S-1090-Na) at a dose of 2000 mg/kg, no deaths occurred. Transient clinical signs such as hypoactivity, abnormal gait, and hypopnea were observed immediately after administration but resolved within four hours. Pathological findings included slight cecal enlargement and renal tubular changes. The intravenous lethal dose was also estimated to be above 2000 mg/kg.[1]

Dog Studies

In beagle dogs, single oral doses of 500 mg/kg and 1000 mg/kg did not lead to any deaths. Clinical observations included vomiting, diarrhea, or mucous feces on the day of dosing. Similar to rats, reddish-brown feces were observed. Increases in plasma urea nitrogen and iron were noted the day after dosing. The oral lethal dose in dogs was determined to be more than 1000 mg/kg.[2]

Table 1: Summary of Single-Dose Toxicity Studies

| Species | Route of Administration | Dose Level(s) | Key Findings | Estimated Lethal Dose |

| Rat | Oral | 2000 mg/kg | No deaths, diarrhea, soft feces, reddish-brown feces. No significant pathological changes. | > 2000 mg/kg[1] |

| Rat | Intravenous (as sodium salt) | 2000 mg/kg | No deaths, transient hypoactivity, abnormal gait, hypopnea. Slight cecal enlargement and renal tubular changes. | > 2000 mg/kg[1] |

| Dog | Oral | 500 and 1000 mg/kg | No deaths, vomiting, diarrhea, mucous feces, reddish-brown feces. Increased plasma urea nitrogen and iron. | > 1000 mg/kg[2] |

Repeated-Dose Toxicity

Repeated-dose toxicity studies of varying durations were performed in rats and dogs to characterize the toxicological profile of this compound hydrochloride hydrate upon prolonged exposure.

Rat Studies

One- and Three-Month Studies: In a one-month study, rats received oral doses of 80, 200, 500, and 1250 mg/kg/day. A three-month study utilized doses of 100, 300, and 1000 mg/kg/day. No deaths occurred in either study. Consistent findings across both studies at most dose levels included soft feces, abdominal distention, increased food and water consumption, and cecal enlargement. Reddish-brown feces were observed at doses of 300 mg/kg/day and higher. A decrease in blood neutrophils was also a common finding. In the three-month study, the highest dose group (1000 mg/kg/day) exhibited elevated liver drug-metabolizing enzyme activities in males. Most of these changes were reversible upon drug withdrawal. The NOAEL was determined to be 1250 mg/kg/day for the one-month study and 1000 mg/kg/day for the three-month study.[3]

Six-Month Study: A six-month study in rats at doses of 100, 300, and 1000 mg/kg/day revealed similar gastrointestinal effects as seen in the shorter studies. A significant finding in this study was the occurrence of enterocolitis during the drug withdrawal period in the 300 and 1000 mg/kg/day groups, leading to one death and one moribund sacrifice in the high-dose group. A supplemental study demonstrated that this was associated with a decrease in normal intestinal flora and a subsequent overgrowth of Clostridium difficile and its D-1 toxin. These effects were also observed with a comparator cephalosporin, cefdinir. The NOAEL for this study was established at 100 mg/kg/day, a dose at which no enteritis was induced.[4]

Dog Studies

One- and Three-Month Studies: Beagle dogs were administered doses of 25, 100, and 400 mg/kg/day for one and three months. No mortalities were reported. Reddish-brown feces were observed in all treated groups. In the three-month study, the 400 mg/kg/day group showed signs of cystitis, including positive occult blood and erythrocytes in the urine, and histopathological findings of inflammation in the urinary bladder. This was considered to be due to chronic stimulation by metabolites of this compound in the urine and was reversible. The NOAEL was 400 mg/kg/day for the one-month study and 100 mg/kg/day for the three-month study.[5]

Six-Month Study: In a six-month study with doses of 40, 100, and 250 mg/kg/day, no toxicologically significant changes were observed in the general condition of the dogs. Reddish-brown feces were again a consistent finding. A tendency for increased plasma iron was noted in the highest dose group but was not associated with anemia or hepatic injury. The NOAEL in this study was determined to be 250 mg/kg/day.[6]

Three-Month Juvenile Dog Study: A study in juvenile beagle dogs at doses of 50, 100, 200, and 400 mg/kg/day for three months also showed evidence of cystitis at the 200 and 400 mg/kg/day doses. The NOAEL in juvenile dogs was established at 100 mg/kg/day.[7]

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | 1 Month | 80, 200, 500, 1250 | Soft feces, abdominal distention, cecal enlargement, reddish-brown feces (≥300 mg/kg), decreased neutrophils. | 1250[3] |

| Rat | 3 Months | 100, 300, 1000 | Similar to 1-month study. Elevated liver enzymes in males at 1000 mg/kg. | 1000[3] |

| Rat | 6 Months | 100, 300, 1000 | Similar to shorter studies. Enterocolitis during withdrawal (≥300 mg/kg) due to C. difficile overgrowth. | 100[4] |

| Dog | 1 Month | 25, 100, 400 | Reddish-brown feces. | 400[5] |

| Dog | 3 Months | 25, 100, 400 | Reddish-brown feces. Cystitis at 400 mg/kg. | 100[5] |

| Dog | 6 Months | 40, 100, 250 | Reddish-brown feces. Increased plasma iron at 250 mg/kg without other adverse effects. | 250[6] |

| Juvenile Dog | 3 Months | 50, 100, 200, 400 | Reddish-brown feces. Cystitis at ≥200 mg/kg. | 100[7] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats to assess the effects of this compound hydrochloride hydrate on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Fertility and Early Embryonic Development: Doses of 100, 300, and 1000 mg/kg/day administered to male and female rats before and during early pregnancy did not adversely affect reproductive ability.[8] Common findings included loose and/or reddish-brown feces and cecal enlargement in the parent animals. The NOAEL for parental general toxicity was considered to be less than 100 mg/kg/day, while the NOAEL for reproductive toxicity and embryo-fetal development was 1000 mg/kg/day.[8]

-

Embryo-Fetal Development: Pregnant rats were treated with 100, 300, or 1000 mg/kg/day during the period of organogenesis. While maternal toxicity (loose/reddish-brown feces, increased cecum weight) was observed at all doses, there were no adverse effects on the viability, growth, or development of the fetuses. The NOAEL for maternal general toxicity was less than 100 mg/kg/day, and for developmental toxicity, it was 1000 mg/kg/day.[9]

-